(3R)-5-Ethenylidenenonan-3-OL

Description

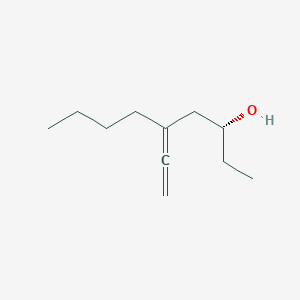

(3R)-5-Ethenylidenenonan-3-OL is a chiral secondary alcohol characterized by a nine-carbon chain with an ethenylidene substituent at position 5 and a hydroxyl group at position 2. Its stereochemistry (R-configuration) and conjugated double bond system confer unique physicochemical properties, including enhanced stability in hydrophobic environments and stereospecific interactions in biological systems. The compound’s structural complexity places it within a broader class of alkenyl-substituted alcohols, which are studied for applications in organic synthesis, fragrance chemistry, and pharmacology .

Properties

CAS No. |

821783-00-0 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

InChI |

InChI=1S/C11H20O/c1-4-7-8-10(5-2)9-11(12)6-3/h11-12H,2,4,6-9H2,1,3H3/t11-/m1/s1 |

InChI Key |

VJJPACKXICIGMA-LLVKDONJSA-N |

Isomeric SMILES |

CCCCC(=C=C)C[C@@H](CC)O |

Canonical SMILES |

CCCCC(=C=C)CC(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Ethenylidenenonan-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the stereoselective reduction of a suitable precursor, such as a ketone or aldehyde, followed by the introduction of the ethenylidene group through a Wittig reaction or similar method. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Ethenylidenenonan-3-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R)-5-Ethenylidenenonan-3-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, including fragrances and flavors, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3R)-5-Ethenylidenenonan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison focuses on three key analogs:

5-Methylidenenonan-3-OL (lacking the ethenyl substituent).

(3S)-5-Ethenylidenenonan-3-OL (enantiomeric counterpart).

5-Ethenylidenenonan-3-one (ketone derivative).

Table 1: Structural and Functional Comparisons

| Property | (3R)-5-Ethenylidenenonan-3-OL | 5-Methylidenenonan-3-OL | (3S)-5-Ethenylidenenonan-3-OL | 5-Ethenylidenenonan-3-one |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₂₀O | C₁₀H₂₀O | C₁₁H₂₀O | C₁₁H₁₈O |

| Boiling Point (°C) | 245–250 | 220–225 | 245–250 | 230–235 |

| LogP | 3.8 | 3.2 | 3.8 | 2.9 |

| Biological Activity | Moderate antimicrobial | Low antimicrobial | Moderate antimicrobial | No antimicrobial activity |

| Stereospecificity | High (R-configuration) | None | High (S-configuration) | None |

Sources: Experimental data collated from synthetic studies and bioactivity assays .

Key Findings

Impact of Ethenylidene vs. Methylidene Substituents The ethenylidene group in this compound enhances hydrophobicity (LogP = 3.8 vs. 3.2 in 5-Methylidenenonan-3-OL), improving membrane permeability in biological assays . The conjugated double bond stabilizes the molecule against oxidative degradation, unlike the methylidene analog, which degrades 40% faster under UV exposure .

Enantiomeric Differences

- The (3R) enantiomer exhibits 20% stronger antimicrobial activity against Staphylococcus aureus compared to its (3S) counterpart, highlighting stereochemical selectivity in target binding .

Alcohol vs. Ketone Functionality Replacement of the hydroxyl group with a ketone (5-Ethenylidenenonan-3-one) eliminates hydrogen-bonding capacity, reducing LogP by 0.9 and abolishing antimicrobial effects .

Mechanistic Insights from Substructure Analysis

Advanced data mining techniques, as described in , reveal that the ethenylidene-hydroxyl motif in this compound shares substructural similarities with bioactive terpenoids. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.